![molecular formula C9H14N2O B067700 (R)-3-Methyl-5-(piperidin-2-yl)isoxazole CAS No. 164351-53-5](/img/structure/B67700.png)
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of isoxazole and has a piperidine ring attached to it. The unique structure of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole makes it an attractive target for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body such as ion channels, receptors, and enzymes.
Biochemical and Physiological Effects:
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels. Additionally, this compound has been found to interact with various receptors such as GABA-A receptors and opioid receptors. These interactions result in the modulation of neurotransmitter release, leading to the observed pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (R)-3-Methyl-5-(piperidin-2-yl)isoxazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been found to exhibit potent pharmacological effects at relatively low concentrations, making it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Zukünftige Richtungen
The potential applications of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole in medicinal chemistry are vast. Further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets. Additionally, the safety and efficacy of this compound need to be further evaluated in preclinical and clinical studies. Further research is also needed to identify new derivatives of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole with improved pharmacological properties.
Synthesemethoden
The synthesis of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process. One of the commonly used methods involves the reaction of 3-methylisoxazole with piperidine in the presence of a suitable catalyst. The reaction mixture is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
164351-53-5 |
---|---|
Produktname |
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
LYDIAGHQGYPMSY-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@H]2CCCCN2 |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Kanonische SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Synonyme |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.